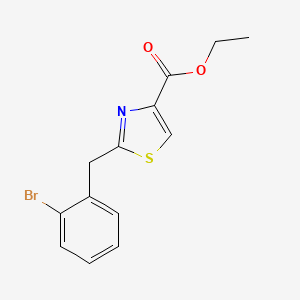

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

CAS No.: 1351479-04-3

Cat. No.: VC2856522

Molecular Formula: C13H12BrNO2S

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351479-04-3 |

|---|---|

| Molecular Formula | C13H12BrNO2S |

| Molecular Weight | 326.21 g/mol |

| IUPAC Name | ethyl 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |

| Standard InChI Key | AVNINJXMPZETJD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Br |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Br |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is characterized by a thiazole ring core with specific functional group attachments that define its chemical behavior and potential applications. This compound is identified by specific chemical identifiers that enable precise tracking in research and commerce settings.

The compound features a 2-bromobenzyl group attached to the C2 position of the thiazole ring, while an ethyl carboxylate group occupies the C4 position, creating a molecule with interesting reactivity patterns. The presence of the bromine atom on the benzyl group significantly influences the electron distribution across the molecule, enhancing its potential for participating in various chemical transformations.

Table 1: Chemical Identity Parameters of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

| Parameter | Value |

|---|---|

| CAS Registry Number | 1351479-04-3 |

| Molecular Formula | C₁₃H₁₂BrNO₂S |

| Molecular Weight | 326.21 g/mol |

| IUPAC Name | Ethyl 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylate |

| MDL Number | MFCD20526238 |

Structural Characteristics

The structural configuration of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate features several key elements that contribute to its chemical behavior. The thiazole heterocycle serves as the core structural element, with the 2-bromobenzyl group conferring specific reactivity patterns due to the electronegative bromine atom in the ortho position. The ethyl ester moiety at the C4 position introduces additional functional versatility, enabling various chemical modifications that could be leveraged in pharmaceutical development.

The presence of the bromine atom in the ortho position of the benzyl group creates a specific electronic environment that distinguishes this compound from its positional isomers. This particular arrangement may contribute to unique binding interactions with biological targets, potentially enhancing its value in drug discovery efforts. The thiazole ring, known for its presence in various bioactive compounds, provides a scaffold that can interact with diverse biological targets through hydrogen bonding and π-stacking interactions.

Synthesis and Chemical Reactivity

Chemical Reactivity Patterns

The reactivity of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is governed by several structural features that influence its chemical behavior. The electron-withdrawing nature of the bromine atom and the electron-rich thiazole ring create an electronic environment that facilitates specific types of reactions, particularly nucleophilic substitutions at the brominated carbon.

The compound can participate in various chemical transformations including:

-

Nucleophilic substitution reactions at the bromine-bearing carbon

-

Coupling reactions utilizing the bromine as a leaving group

-

Ester hydrolysis to yield the corresponding carboxylic acid

-

Further functionalization of the thiazole ring through electrophilic substitution

These reactivity patterns make the compound valuable as a synthetic intermediate in the preparation of more complex molecules with potential biological activity. The bromine atom, in particular, serves as a versatile handle for introducing additional structural diversity through cross-coupling reactions such as Suzuki, Stille, or Sonogashira protocols.

Applications in Medicinal Chemistry

Research on Related Thiazole Derivatives

The medicinal potential of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate can be better understood by examining research on structurally related thiazole compounds. For instance, 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have shown promising anticancer activity, particularly against melanoma and prostate cancer cells with activity in the nanomolar range.

These related compounds exert their anticancer effects through inhibition of tubulin polymerization, suggesting that our target compound might exhibit similar mechanisms of action due to structural similarities. The development of these compounds resulted from structural modifications of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), demonstrating how incremental structural changes can significantly enhance biological activity.

Similar thiazole derivatives have been explored in biochemical research for studying biological pathways and identifying potential therapeutic targets. The versatility of the thiazole scaffold in interacting with diverse biological targets makes it a privileged structure in medicinal chemistry research, with our target compound representing a specific chemical entity within this broader class of bioactive molecules.

Current Research Status and Future Directions

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity represents a crucial aspect of research involving thiazole derivatives like Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate. Comparisons with positional isomers and structurally related compounds can provide valuable insights into how specific structural features influence biological activity.

For instance, the position of the bromine atom on the benzyl group (ortho in our target compound versus para in related molecules) may significantly affect binding affinity to biological targets and consequent pharmacological activity. These structure-activity relationships can guide rational design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Future research directions may include:

-

Systematic modification of the 2-bromobenzyl group to explore how different substituents affect biological activity

-

Conversion of the ethyl ester to other functional groups such as amides or hydroxamic acids

-

Incorporation of the core structure into larger molecular frameworks to develop more complex bioactive compounds

-

Detailed mechanistic studies to elucidate the specific biological targets and modes of action

Comparison with Structural Analogs

Positional Isomers and Related Compounds

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate belongs to a broader family of brominated thiazole derivatives that differ in the position of functional groups or the specific nature of the substituents. Understanding how these structural variations affect physical, chemical, and biological properties provides valuable insights for rational compound design.

Table 2: Comparison of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate with Structural Analogs

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate | 1351479-04-3 | C₁₃H₁₂BrNO₂S | Bromine at ortho position on benzyl group |

| Ethyl 2-(4-Bromobenzyl)thiazole-4-carboxylate | (Not specified in search results) | C₁₃H₁₂BrNO₂S | Bromine at para position on benzyl group |

| Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate | 885278-78-4 | C₁₂H₁₀BrNO₂S | Direct attachment of bromophenyl (no methylene bridge) |

| Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate | 53101-02-3 | C₁₂H₁₀BrNO₂S | Carboxylate at C2 position, bromophenyl at C4 position |

These structural variations can significantly affect the compounds' chemical reactivity, physical properties, and biological activities. For example, the position of the bromine atom can influence the electron distribution across the molecule, affecting its interaction with biological targets. Similarly, the presence or absence of the methylene bridge between the phenyl and thiazole rings can alter the conformational flexibility of the molecule, potentially impacting its ability to adopt optimal binding conformations with target proteins.

Structure-Based Design Considerations

The structural features of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate provide various opportunities for rational modification to enhance specific properties. The bromine atom can serve as a handle for introducing diverse functional groups through cross-coupling reactions, enabling the creation of compound libraries for biological screening. Similarly, the ethyl ester group offers possibilities for conversion to other functional groups with different hydrogen bonding capabilities or metabolic stability profiles.

Understanding how these structural variations affect biological activity can guide the design of optimized compounds with enhanced potency, selectivity, or pharmacokinetic properties. This structure-based design approach represents a promising direction for future research on this compound class, potentially leading to the development of novel therapeutic agents for various clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume